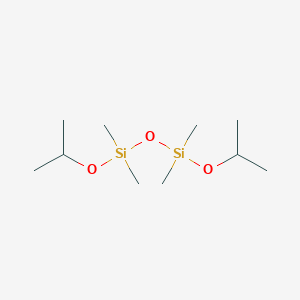

1,3-Diisopropoxytetramethyldisiloxane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1,3-Diisopropoxytetramethyldisiloxane (DIPTMDS) is a versatile organosilicon compound that has gained significant attention in the scientific community due to its unique properties. DIPTMDS is a colorless liquid that is soluble in most organic solvents and has a high boiling point. This compound is widely used in various fields, including materials science, catalysis, and biomedical research.

Wissenschaftliche Forschungsanwendungen

Synthesis of Mono-Functionalized Siloxane Derivatives

Disiloxane, 1,1,3,3-tetramethyl-1,3-bis(1-methylethoxy)-, is used as a reactant in hydrosilylation reactions to produce mono-functionalized siloxane derivatives . These derivatives are crucial in creating silicone-based materials with specific properties, such as increased flexibility, thermal stability, or hydrophobicity.

Reducing Agent for Alkyl Halides Synthesis

This compound serves as a mild and non-toxic reducing agent for synthesizing alkyl halides from aldehydes . Its electrophilic nature makes it an attractive hydride source for these reactions, which are fundamental in organic synthesis and pharmaceutical research.

Polymer Production

Due to its electrophilic nature, Disiloxane is utilized in polymer production . It can initiate polymerization processes, leading to the creation of various silicone polymers with applications ranging from medical devices to coatings and sealants.

Dehydrogenative Silylations

In the field of organosilicon chemistry, this compound is employed for dehydrogenative silylations . This application is significant for modifying the surface properties of materials, such as making surfaces more resistant to water or other chemicals.

Intermediate for Organosilicon Compounds

It acts as an intermediate in the preparation of other organosilicon compounds . These compounds are widely used in industrial processes, electronics, and as surfactants in various formulations.

Non-Aqueous Polymer Preparation

The compound is also used in non-aqueous polymer preparations . This is particularly important for creating polymers that need to avoid water during synthesis, such as certain types of silicone rubbers and resins.

Wirkmechanismus

Target of Action

1,3-Diisopropoxytetramethyldisiloxane, also known as Disiloxane,1,1,3,3-tetramethyl-1,3-bis(1-methylethoxy)- (9CI), is primarily used as a monomer in the production of silicone polymers or silicone resins . It serves as a precursor to prepare other organosilicon compounds . The primary targets of this compound are therefore the molecules or structures that it interacts with during the synthesis of these polymers and resins.

Mode of Action

This compound acts as an inexpensive, nontoxic, and mild reducing agent . It is an attractive hydride source for hydrosilylation reactions, dehydrogenative silylations, and polymer production due to its electrophilic nature . It can be used as a reactant to synthesize mono-functionalized siloxane derivatives via hydrosilylation reaction . It can also act as a reducing agent to synthesize alkyl halides from aldehydes .

Biochemical Pathways

Given its role in the synthesis of silicone polymers and resins, it is likely involved in the chemical reactions that lead to the formation of these materials .

Result of Action

The primary result of the action of 1,3-Diisopropoxytetramethyldisiloxane is the formation of silicone polymers or silicone resins . These materials have a wide range of applications, including use in sealants, adhesives, lubricants, medicine, cooking utensils, and insulation.

Eigenschaften

IUPAC Name |

[dimethyl(propan-2-yloxy)silyl]oxy-dimethyl-propan-2-yloxysilane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H26O3Si2/c1-9(2)11-14(5,6)13-15(7,8)12-10(3)4/h9-10H,1-8H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCBZYYDHYFFORG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)O[Si](C)(C)O[Si](C)(C)OC(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H26O3Si2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40538973 |

Source

|

| Record name | 1,1,3,3-Tetramethyl-1,3-bis[(propan-2-yl)oxy]disiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40538973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.48 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Diisopropoxytetramethyldisiloxane | |

CAS RN |

18106-50-8 |

Source

|

| Record name | 1,1,3,3-Tetramethyl-1,3-bis[(propan-2-yl)oxy]disiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40538973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3S,5R,6Z,8S,9S,10R,13R,14S,17R)-3-Chloro-6-hydroxyimino-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-5-ol](/img/structure/B106096.png)

![Bicyclo[3.3.1]nonan-9-one](/img/structure/B106122.png)

![2,2-Dimethyl-2H-naphtho[1,2-b]pyran-5,6-dione](/img/structure/B106132.png)